

Interpreting high placebo response in Suvecaltamide clinical trials

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Compound of Interest

Compound Name: Suvecaltamide

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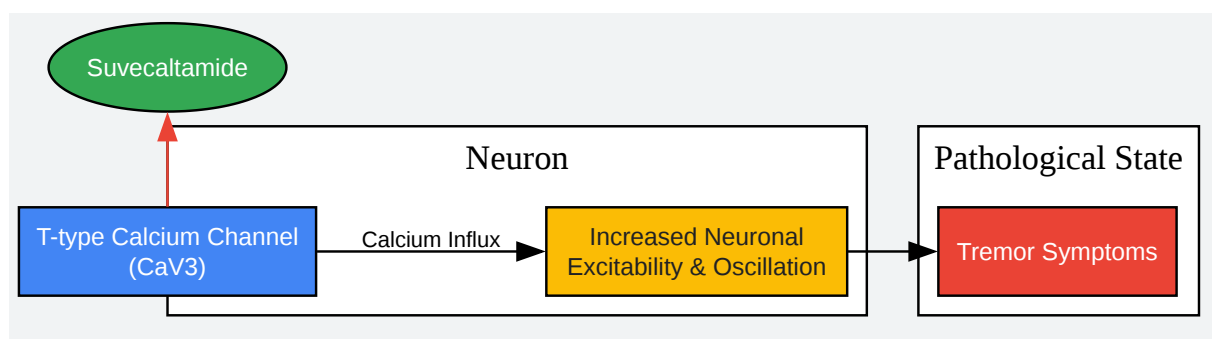
Technical Support Center: Suvecaltamide Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the high placebo response observed in **Suvecaltamide** clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is Suvecaltamide and what is its mechanism of action?

Suvecaltamide (also known as JZP385, CX-8998) is an investigational, first-in-class small molecule being developed for the treatment of tremors, particularly essential tremor (ET) and Parkinson's disease (PD) tremor.[1][2] Its mechanism of action is as a selective, state-dependent modulator of T-type calcium channels (CaV3).[3] These channels are highly expressed in brain regions that mediate the excessive neuronal rhythmicity characteristic of tremors.[4] **Suvecaltamide** preferentially binds to and stabilizes the inactivated state of these channels, thereby reducing their activity and dampening the neuronal oscillations that cause tremors.[4]



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Caption: Mechanism of Action of **Suvecaltamide**.

Q2: A recent Phase 2b trial of **Suvecaltamide** in Essential Tremor reported a "high placebo response." What does this mean for the trial's outcome?

A high placebo response means that participants in the group receiving the inactive placebo treatment showed a notable improvement in their symptoms.^[5] In the Phase 2b trial for essential tremor (NCT05122650), this improvement in the placebo group was higher than the company had expected.^{[6][7]}

For the trial's outcome, this meant that although patients treated with **Suvecaltamide** also showed numeric improvements, the drug failed to demonstrate a statistically significant difference compared to the placebo group.^{[6][7][8]} Consequently, the trial did not meet its primary endpoint, which was a specific measure of tremor improvement (the TETRAS modified composite outcome score) over placebo.^[8]

Q3: What were the specific top-line results of the **Suvecaltamide** Phase 2b trial (NCT05122650) in Essential Tremor?

The trial did not achieve its primary or key secondary endpoints. The high placebo response diminished the measurable drug-placebo difference. A summary of the qualitative results is presented below.

Endpoint	Outcome	Observations
Primary Endpoint	Not Met	Suvecaltamide did not achieve statistical significance over placebo on the change from baseline in the TETRAS modified composite outcome score. [7] [8]
Key Secondary Endpoint	Not Met	Suvecaltamide did not show a statistically significant improvement over placebo on the Clinical Global Impression-Severity (CGI-S) scale. [7] [8]
Placebo Performance	Higher than Expected	The degree of improvement in the placebo arm from baseline exceeded company expectations and was higher than observed in the prior T-CALM trial. [6] [7] [8]
Drug Performance	Numeric Improvement	Numeric, though not statistically significant, improvements were observed for patients receiving the 30mg dose of Suvecaltamide compared to placebo. [7]
Safety	Well-Tolerated	The drug was found to be safe and well-tolerated, with no new safety signals identified. The most common adverse events included dizziness, headache, and insomnia. [6] [8]

Table 1: Summary of Top-Line Results for the **Suvecaltamide** Phase 2b Trial in Essential Tremor.

Troubleshooting Guide: Interpreting High Placebo Response

Q4: My analysis shows a high placebo response. What are the potential contributing factors?

A high placebo response is a multi-determined phenomenon and not solely due to the "placebo effect" itself.[5][9] When troubleshooting this finding, consider factors related to the patients, the study design, and the clinical site conduct.

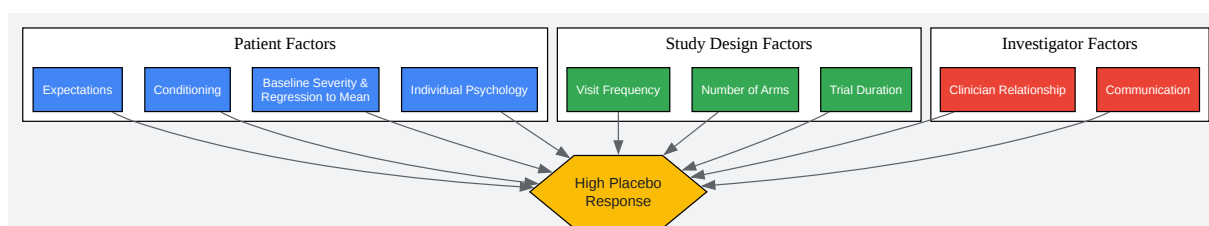
Category	Potential Contributing Factors	Description
Patient-Related	Patient Expectations	A patient's belief that they will get better can drive actual symptom improvement.[10]
Conditioning	Previous positive experiences with medical treatments can lead to a positive response to the act of taking a pill, regardless of its content.[10][11]	
Baseline Severity & Regression to the Mean	Patients with higher symptom severity at the start may show a sharper decline, which can be a natural fluctuation (regression to the mean) rather than a treatment effect.[5][10]	
Study Design-Related	Number of Treatment Arms	Trials with fewer arms (e.g., one drug, one placebo) can increase the perceived probability of receiving an active drug, boosting placebo response.[10][12]
Frequency of Study Visits	Increased interaction with and attention from healthcare professionals during frequent trial visits can contribute to patient improvement.[12]	
Trial Duration	The length of the trial can influence the natural course of the disease and the magnitude of the placebo response.[13]	
Investigator-Related	Clinician-Patient Relationship	A warm, empathetic, and supportive attitude from study

staff can inspire trust and enhance positive patient expectations.[9]

Communication of Expectations

An investigator's optimism about a treatment can be unconsciously conveyed to participants, influencing their response.[9]

Table 2: Key Factors That Can Influence Placebo Response in Clinical Trials.



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Caption: Potential factors contributing to a high placebo response.

Q5: How can our team differentiate the true pharmacological effect of Suvecaltamide from the high placebo background?

Dissecting a true drug effect requires a multi-faceted analytical approach.

- Post-Hoc Subgroup Analysis: Analyze data from specific patient subgroups. For example, patients with higher baseline tremor severity might show a greater drug-placebo separation than those with milder symptoms.[14]

- **Examine Secondary and Exploratory Endpoints:** While the primary endpoint may not have been met, consistent numeric advantages for the drug across multiple secondary endpoints (e.g., specific activities of daily living, patient-reported outcomes) can suggest a true, albeit modest, drug effect.
- **Analyze Onset and Duration of Effect:** A true pharmacological effect may have a different temporal profile than a placebo response. Analyze the time course of improvement to see if the drug group shows a faster or more sustained response.
- **Bayesian Statistical Methods:** Instead of relying solely on p-values, use Bayesian methods that can incorporate historical data from previous trials (like the T-CALM study) to provide a more nuanced probability of a treatment benefit.[\[14\]](#)
- **Review Site-Level Data:** Placebo response rates can vary significantly between different clinical trial sites.[\[15\]](#) Analyzing data by site may reveal that the high overall placebo response was driven by a few specific locations, potentially indicating differences in patient management or rating.

Methodologies and Experimental Protocols

Q6: What is a typical experimental protocol for a trial like the **Suvecaltamide** Phase 2b study?

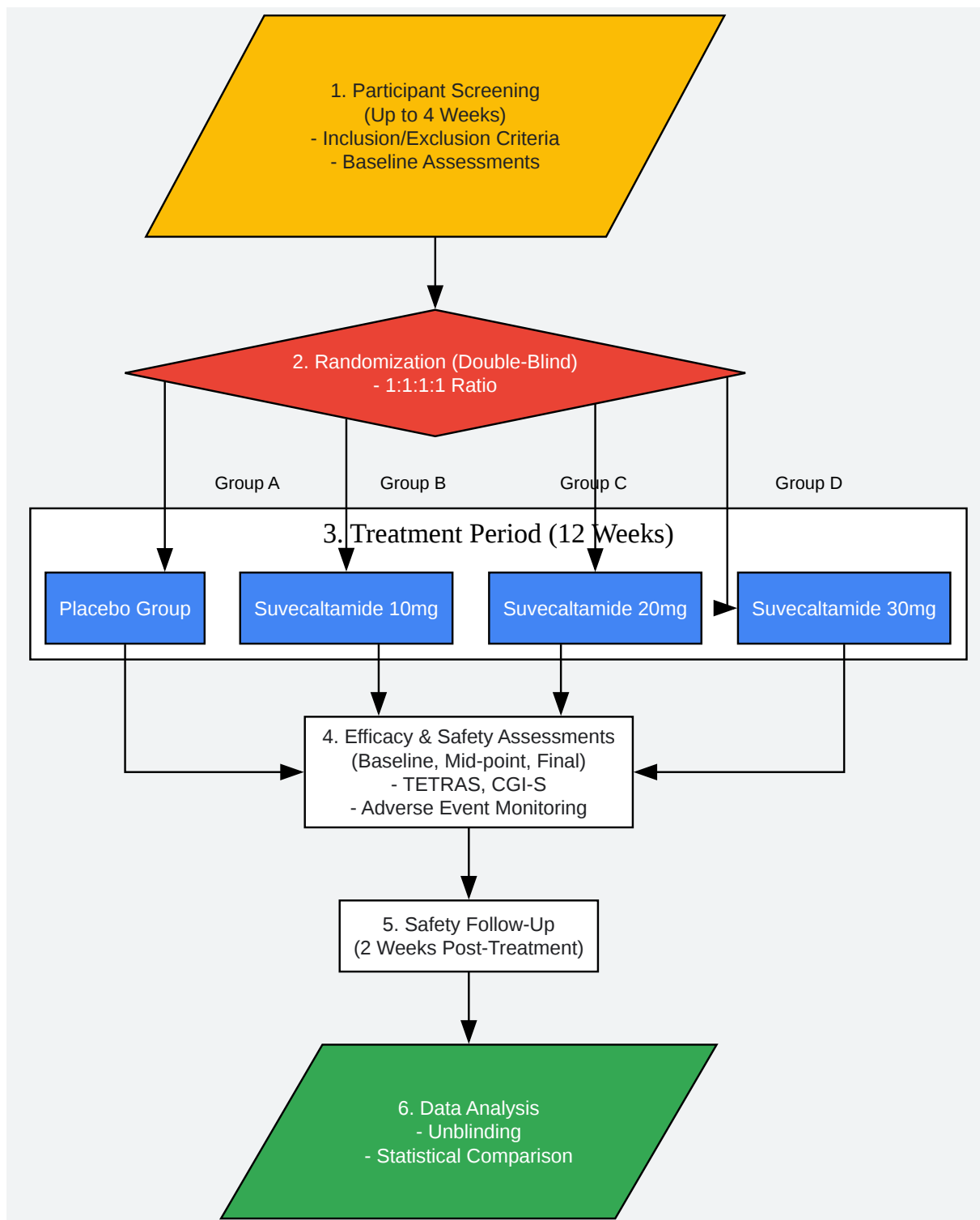
The **Suvecaltamide** trial for Essential Tremor (NCT05122650) followed a standard double-blind, randomized, placebo-controlled (RCT) parallel-group design.[\[8\]](#) A similar design is being used for the ongoing Parkinson's disease tremor trial (NCT05642442).[\[16\]](#) The workflow is designed to minimize bias and isolate the effect of the investigational drug.

Detailed Protocol Steps:

- **Participant Screening (Up to 4 weeks):**
 - **Inclusion Criteria:** Adults (18-80 years) with a confirmed diagnosis of Essential Tremor.[\[6\]](#) Participants must have moderate to severe disability associated with tremor, typically defined by scores above a certain threshold on scales like the TETRAS-Activities of Daily Living (ADL) subscale (>22) and a Clinical Global Impression-Severity (CGI-S) rating.[\[6\]](#)

- Exclusion Criteria: Ruling out individuals with other causes of tremor, certain co-morbidities, or those taking medications that could interfere with the study drug or assessments.
- Randomization:
 - Eligible participants are randomly assigned to a treatment group in a 1:1 ratio (or other specified ratio) to receive either **Suvecaltamide** (at various doses like 10, 20, or 30 mg) or a matching placebo.[\[8\]](#)[\[16\]](#)
 - The process is "double-blind," meaning neither the participants nor the investigators/site staff know who is receiving the active drug versus the placebo.[\[2\]](#)
- Treatment Period (e.g., 12-17 weeks):
 - Dose Titration/Optimization (e.g., 5 weeks): For flexible-dose studies, the dosage may be gradually increased to find the optimal balance of efficacy and tolerability for each patient. [\[16\]](#)
 - Maintenance (e.g., 12 weeks): Participants continue on their assigned (or optimized) dose for the remainder of the treatment period.[\[16\]](#) Adherence is monitored throughout.
- Efficacy and Safety Assessments:
 - Assessments are conducted at baseline and at specified intervals throughout the trial (e.g., week 4, 8, 12).
 - Primary Outcome Measure: The primary measure of efficacy is typically a standardized rating scale. For **Suvecaltamide**, this was the TETRAS (The Essential Tremor Rating Assessment Scale) modified composite outcome score. This score combines assessments of how tremor affects daily activities with performance on specific tasks like drawing spirals and handwriting.[\[2\]](#)[\[8\]](#)
 - Secondary Outcome Measures: These often include the Clinical Global Impression of Severity (CGI-S), where a clinician rates the overall severity of the patient's illness, and the Patient's Global Impression of Severity (PGI-S).[\[2\]](#)

- Safety Monitoring: Adverse events are recorded at every visit. Vital signs, ECGs, and laboratory tests are performed periodically.
- Follow-up Period (e.g., 2 weeks):
 - After the final dose of the study drug, participants are monitored for a short period to assess for any withdrawal effects or delayed adverse events.[\[16\]](#)



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Caption: General workflow for a double-blind, placebo-controlled trial.

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